molecular formula C14H16O6 B033928 (2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester CAS No. 104333-83-7

(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester

Cat. No.: B033928
CAS No.: 104333-83-7
M. Wt: 280.27 g/mol
InChI Key: XFSCUQFGXSPZCK-GHMZBOCLSA-N
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Description

(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester is a chiral compound derived from tartaric acid. It is often used as a chiral auxiliary in asymmetric synthesis due to its ability to induce chirality in the products. This compound is particularly valuable in the field of organic chemistry for its role in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester typically involves the reaction of L-tartaric acid with 1-phenylethyl alcohol under acidic conditions to form the acetal. This intermediate is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to yield the dimethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester undergoes various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: (2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid.

    Reduction: (2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Alcohol.

    Substitution: (2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Amide.

Scientific Research Applications

(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of drugs that require specific chirality for efficacy.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester exerts its effects is primarily through its role as a chiral auxiliary. It induces chirality in the products of asymmetric synthesis by forming diastereomeric intermediates, which can be separated and converted to enantiomerically pure compounds. The molecular targets and pathways involved depend on the specific reactions and products being synthesized.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester: The enantiomer of the compound , used similarly in asymmetric synthesis.

    (2R,3R)-2,3-O-(1-Phenylethylidene)-D-tartaric Acid Dimethyl Ester: A diastereomer with different stereochemistry, also used in chiral synthesis.

    (2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Diethyl Ester: An analog with ethyl ester groups instead of methyl, used for similar purposes.

Uniqueness

(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester is unique due to its specific stereochemistry, which makes it particularly effective in inducing chirality in certain synthetic reactions. Its ability to form stable diastereomeric intermediates enhances its utility in producing enantiomerically pure compounds.

Properties

IUPAC Name

dimethyl (4R,5R)-2-methyl-2-phenyl-1,3-dioxolane-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6/c1-14(9-7-5-4-6-8-9)19-10(12(15)17-2)11(20-14)13(16)18-3/h4-8,10-11H,1-3H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSCUQFGXSPZCK-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)OC)C(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)C(=O)OC)C(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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